Cas no 226703-78-2 ((4S)-3-(2S,3S)-3-Hydroxy-2,4-dimethyl-1-oxo-4-penten-1-yl-4-(phenylmethyl)-2-oxazolidinone)

(4S)-3-(2S,3S)-3-Hydroxy-2,4-dimethyl-1-oxo-4-penten-1-yl-4-(phenylmethyl)-2-oxazolidinone 化学的及び物理的性質
名前と識別子
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- 2-Oxazolidinone,3-[(2S,3S)-3-hydroxy-2,4-dimethyl-1-oxo-4-pentenyl]-4-(phenylmethyl)-,(4S)-
- (4S)-3-[(2S,3S)-3-Hydroxy-2,4-dimethyl-1-oxo-4-penten-1-yl]-4-(phenylmethyl)-2-oxazolidinone
- (4S)-4-benzyl-3-[(2S,3S)-3-hydroxy-2,4-dimethylpent-4-enoyl]-1,3-oxazolidin-2-one
- (4S)-3-(2S,3S)-3-Hydroxy-2,4-dimethyl-1-oxo-4-penten-1-yl-4-(phenylmethyl)-2-oxazolidinone
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- インチ: 1S/C17H21NO4/c1-11(2)15(19)12(3)16(20)18-14(10-22-17(18)21)9-13-7-5-4-6-8-13/h4-8,12,14-15,19H,1,9-10H2,2-3H3/t12-,14-,15+/m0/s1
- InChIKey: NZNQVFXLNMUYFI-AEGPPILISA-N
- ほほえんだ: O1C[C@H](CC2=CC=CC=C2)N(C(=O)[C@@H](C)[C@H](O)C(C)=C)C1=O
(4S)-3-(2S,3S)-3-Hydroxy-2,4-dimethyl-1-oxo-4-penten-1-yl-4-(phenylmethyl)-2-oxazolidinone 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | H972365-5mg |
(4S)-3-[(2S,3S)-3-Hydroxy-2,4-dimethyl-1-oxo-4-penten-1-yl]-4-(phenylmethyl)-2-oxazolidinone |
226703-78-2 | 5mg |
$ 150.00 | 2023-09-07 | ||
AN HUI ZE SHENG Technology Co., Ltd. | H972365-5mg |
(s)-4-benzyl-3-((2s,3s)-3-hydroxy-2,4-dimethylpent-4-enoyl)oxazolidin-2-one |
226703-78-2 | 5mg |
¥1440.00 | 2023-09-15 | ||
AN HUI ZE SHENG Technology Co., Ltd. | H972365-25mg |
(s)-4-benzyl-3-((2s,3s)-3-hydroxy-2,4-dimethylpent-4-enoyl)oxazolidin-2-one |
226703-78-2 | 25mg |
¥5280.00 | 2023-09-15 | ||
TRC | H972365-100mg |
(4S)-3-[(2S,3S)-3-Hydroxy-2,4-dimethyl-1-oxo-4-penten-1-yl]-4-(phenylmethyl)-2-oxazolidinone |
226703-78-2 | 100mg |
$ 1593.00 | 2023-09-07 | ||
TRC | H972365-25mg |
(4S)-3-[(2S,3S)-3-Hydroxy-2,4-dimethyl-1-oxo-4-penten-1-yl]-4-(phenylmethyl)-2-oxazolidinone |
226703-78-2 | 25mg |
$ 541.00 | 2023-09-07 | ||
AN HUI ZE SHENG Technology Co., Ltd. | H972365-100mg |
(s)-4-benzyl-3-((2s,3s)-3-hydroxy-2,4-dimethylpent-4-enoyl)oxazolidin-2-one |
226703-78-2 | 100mg |
¥15840.00 | 2023-09-15 |
(4S)-3-(2S,3S)-3-Hydroxy-2,4-dimethyl-1-oxo-4-penten-1-yl-4-(phenylmethyl)-2-oxazolidinone 関連文献
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Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
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Nelly Khidekel,Linda C. Hsieh-Wilson Org. Biomol. Chem., 2004,2, 1-7
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Youngjin Ham,Nathan J. Fritz,Gayea Hyun,Young Bum Lee,Jong Seok Nam,Il-Doo Kim Energy Environ. Sci., 2021,14, 5894-5902
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Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
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Myriam Linke,Norifumi Fujita,Jean-Claude Chambron,Valérie Heitz,Jean-Pierre Sauvage New J. Chem., 2001,25, 790-796
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9. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625
(4S)-3-(2S,3S)-3-Hydroxy-2,4-dimethyl-1-oxo-4-penten-1-yl-4-(phenylmethyl)-2-oxazolidinoneに関する追加情報
Introduction to (4S)-3-(2S,3S)-3-Hydroxy-2,4-dimethyl-1-oxo-4-penten-1-yl-4-(phenylmethyl)-2-oxazolidinone (CAS No. 226703-78-2)
(4S)-3-(2S,3S)-3-Hydroxy-2,4-dimethyl-1-oxo-4-penten-1-yl-4-(phenylmethyl)-2-oxazolidinone, identified by its CAS number 226703-78-2, is a complex organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biochemistry. This compound belongs to the class of oxazolidinones, which are heterocyclic compounds known for their diverse biological activities. The unique structural features of this molecule, including its stereochemistry and functional groups, make it a promising candidate for further research and development in medicinal applications.
The stereochemical configuration of (4S)-3-(2S,3S)-3-Hydroxy-2,4-dimethyl-1-oxo-4-penten-1-yl-4-(phenylmethyl)-2-oxazolidinone is a critical aspect of its chemical and biological properties. The presence of multiple stereocenters, specifically at the 4-position and the 2-, 3-, and 5-position of the oxazolidinone ring, contributes to its complex three-dimensional structure. This intricate conformation is essential for its interaction with biological targets, influencing both its potency and selectivity.
Recent advancements in computational chemistry have enabled researchers to model the interactions of this compound with various biological receptors. Studies using molecular docking techniques have shown that the phenylmethyl group at the 4-position of the oxazolidinone ring plays a crucial role in binding to specific protein targets. This interaction is further modulated by the hydroxyl group at the 3-position, which can engage in hydrogen bonding with polar residues in the binding pocket. Such detailed understanding of molecular interactions is vital for designing more effective pharmaceutical agents.
The synthesis of (4S)-3-(2S,3S)-3-Hydroxy-2,4-dimethyl-1-oxo-4-penten-1-yl-4-(phenylmethyl)-2-oxazolidinone presents significant challenges due to its complex stereochemistry. Traditional synthetic routes often require multiple steps and careful control of reaction conditions to ensure high enantiomeric purity. However, recent innovations in asymmetric synthesis have provided more efficient methods for constructing this molecule. These advancements include the use of chiral auxiliaries and catalysts that facilitate stereoselective transformations, thereby improving yield and purity.
One of the most promising applications of this compound is in the development of novel therapeutic agents. Preliminary studies have indicated that it exhibits inhibitory activity against certain enzymes implicated in inflammatory diseases. The oxazolidinone core structure is known to disrupt protein-protein interactions, making it a valuable scaffold for designing small-molecule inhibitors. The specific arrangement of functional groups on this molecule allows it to interact with target enzymes in a highly selective manner, minimizing off-target effects.
The pharmacokinetic properties of (4S)-3-(2S,3S)-3-Hydroxy-2,4-dimethyl-1-oxo-4-penten-1-yl-4-(phenylmethyl)-2-oxazolidinone are also under investigation. Understanding how this compound is absorbed, distributed, metabolized, and excreted (ADME) is crucial for optimizing its therapeutic potential. Initial pharmacokinetic studies suggest that it has a reasonable bioavailability and moderate metabolic clearance rate. These findings are essential for determining appropriate dosing regimens and predicting its clinical efficacy.
In conclusion, (4S)-3-(2S,3S)-3-Hydroxy-2,4-dimethyl-1-ofoxo-pentenylidene-(phenylethylidene) oxazolidinone (CAS No. 22670378) represents a significant advancement in pharmaceutical chemistry. Its complex stereochemistry and functional groups make it a versatile scaffold for drug discovery. Further research into its biological activities and pharmacokinetic properties will likely uncover new therapeutic applications and solidify its position as a valuable compound in medicinal chemistry.
226703-78-2 ((4S)-3-(2S,3S)-3-Hydroxy-2,4-dimethyl-1-oxo-4-penten-1-yl-4-(phenylmethyl)-2-oxazolidinone) 関連製品
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